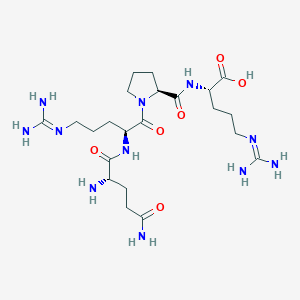
H-Gln-Arg-Pro-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gln-Arg-Pro-Arg-OH, also known as glutamine-arginine-proline-arginine, is a peptide composed of four amino acids: glutamine, arginine, proline, and arginine. This peptide sequence is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gln-Arg-Pro-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Advances in automation and optimization of reaction conditions have made it possible to produce peptides with high purity and yield. The use of liquid-phase synthesis and fragment coupling strategies can also be employed to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions
H-Gln-Arg-Pro-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学研究应用
H-Gln-Arg-Pro-Arg-OH has several scientific research applications:
Biochemistry: It is used in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.
Cosmetics: It is used in anti-aging formulations due to its potential to enhance skin health and appearance.
作用机制
The mechanism of action of H-Gln-Arg-Pro-Arg-OH involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, leading to the activation of intracellular signaling pathways that promote cell proliferation and tissue repair. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
H-Gly-Gln-Pro-Arg-OH: This peptide has a similar sequence and is known for its immunomodulatory activity.
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar properties, often used in studies related to cell adhesion and migration.
Uniqueness
H-Gln-Arg-Pro-Arg-OH is unique due to its specific sequence, which imparts distinct biological activities. Its combination of glutamine, arginine, proline, and arginine residues makes it particularly effective in promoting cell proliferation and tissue repair, distinguishing it from other peptides with different sequences.
属性
分子式 |
C22H41N11O6 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1 |
InChI 键 |
QGXHEXJEKDVBEE-AJNGGQMLSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















